molecular formula C12H15N B11915139 2-Phenyl-7-azabicyclo[2.2.1]heptane CAS No. 1099378-31-0

2-Phenyl-7-azabicyclo[2.2.1]heptane

Cat. No.: B11915139
CAS No.: 1099378-31-0
M. Wt: 173.25 g/mol
InChI Key: JCPKJBHHIVVGPO-UHFFFAOYSA-N
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Description

2-Phenyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in palladium-catalyzed 1,2-aminoacyloxylation reactions . Additionally, it can undergo intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, amino acids, and various acylating agents. The reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include oxygenated azabicyclic structures, azanorbornyl peptidomimetics, and other functionalized derivatives .

Comparison with Similar Compounds

2-Phenyl-7-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its versatile applications in different scientific fields.

Properties

CAS No.

1099378-31-0

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-phenyl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2

InChI Key

JCPKJBHHIVVGPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CC=CC=C3

Origin of Product

United States

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